molecular formula C14H12FNO3 B6368602 Ethyl 2-fluoro-4-(5-hydroxypyridin-3-yl)benzoate CAS No. 1261982-37-9

Ethyl 2-fluoro-4-(5-hydroxypyridin-3-yl)benzoate

Cat. No.: B6368602
CAS No.: 1261982-37-9
M. Wt: 261.25 g/mol
InChI Key: LXOGASPGFSENNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-4-(5-hydroxypyridin-3-yl)benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-4-(5-hydroxypyridin-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypyridine moiety can yield pyridine ketones, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

Ethyl 2-fluoro-4-(5-hydroxypyridin-3-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-4-(5-hydroxypyridin-3-yl)benzoate involves its interaction with specific molecular targets. The hydroxypyridine moiety can form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-fluoro-4-(5-hydroxypyridin-3-yl)benzoate is unique due to its specific combination of a fluorinated aromatic ring and a hydroxypyridine moiety. This combination provides distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

ethyl 2-fluoro-4-(5-hydroxypyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-2-19-14(18)12-4-3-9(6-13(12)15)10-5-11(17)8-16-7-10/h3-8,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOGASPGFSENNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CN=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683175
Record name Ethyl 2-fluoro-4-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-37-9
Record name Ethyl 2-fluoro-4-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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